2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide
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Overview
Description
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the cyclopropane ring and the subsequent attachment of the phenoxyphenyl and phenylpropanamide groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Isoindole Formation: Construction of the isoindole moiety through cyclization reactions.
Amide Bond Formation: Coupling of the phenoxyphenyl and phenylpropanamide groups using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide
- 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-chlorophenyl)-3-phenylpropanamide
Uniqueness
The uniqueness of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C32H28N2O4 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C32H28N2O4/c35-30(33-20-11-13-22(14-12-20)38-21-9-5-2-6-10-21)27(17-19-7-3-1-4-8-19)34-31(36)28-23-15-16-24(26-18-25(23)26)29(28)32(34)37/h1-16,23-29H,17-18H2,(H,33,35) |
InChI Key |
PKQBZMUWTSVSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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